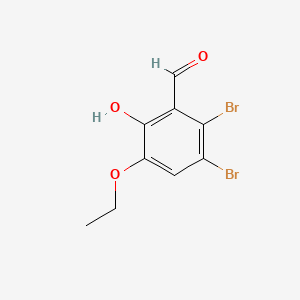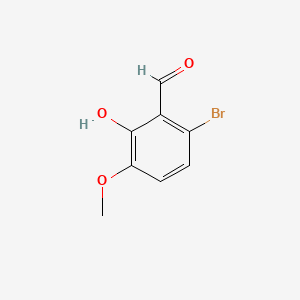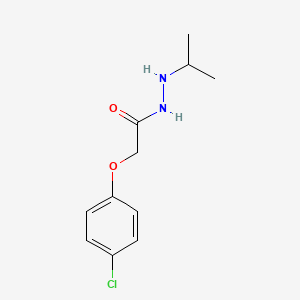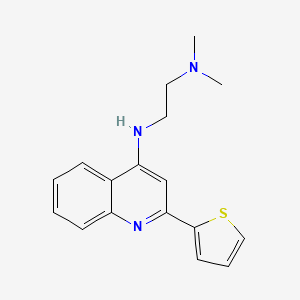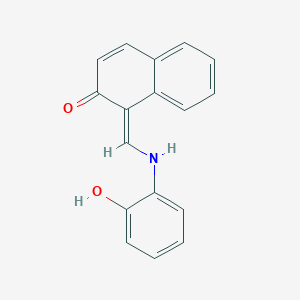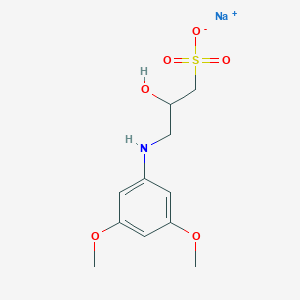
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt
Overview
Description
“N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt” is a chemical compound with the linear formula C13H20NO6SNa . It is also known by the synonyms TOOS and DAOS . This compound is used in conjunction with 4-Aminoantipyrine in an indicator reaction using peroxidase to form a quinoneimine dye .
Molecular Structure Analysis
The molecular structure of “N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt” can be represented by the SMILES string [Na].CCN(CC(O)CS(O)(=O)=O)c1cc(OC)cc(OC)c1 . The InChI representation is 1S/C13H21NO6S/c1-4-14(8-11(15)9-21(16,17)18)10-5-12(19-2)7-13(6-10)20-3/h5-7,11,15H,4,8-9H2,1-3H3,(H,16,17,18) .Scientific Research Applications
Cytotoxic Activities in Cancer Research
HDAOS and its derivatives have been explored for their potential cytotoxic activities against various cancer cell lines. The compound’s structure allows for the design and synthesis of flavonoids with diverse aliphatic amino moieties, which have shown moderate to good activities in inhibiting cancer cell growth . This makes HDAOS a valuable scaffold for developing new anticancer agents.
Anticonvulsant and Sedative Agent Development
The structural analogs of HDAOS have been synthesized and evaluated for their anticonvulsant and sedative activities . These studies are crucial for the development of new therapeutic agents that can be used to treat neurological disorders such as epilepsy and to provide sedation in clinical settings.
Antioxidant and Antibacterial Applications
Compounds derived from HDAOS have been investigated for their antioxidant and antibacterial properties . This research is significant for the development of new drugs and protective agents that can combat oxidative stress and bacterial infections.
Biochemical Assays and Diagnostic Applications
HDAOS derivatives are used in biochemical assays for the detection of various biomolecules. For instance, they can be used in colorimetric detection methods for amino acids like histidine, which are important in clinical diagnostics and food analysis .
Enzyme Activity Studies
The compound’s derivatives are utilized in studying enzyme activities, particularly in reactions involving peroxidase. This application is essential in understanding enzyme mechanisms and designing enzyme-based sensors .
Chemical Synthesis and Material Science
HDAOS serves as a precursor in the synthesis of complex molecules and materials. Its chemical properties facilitate the creation of novel compounds with potential applications in material science and chemical industries .
Mechanism of Action
Target of Action
HDAOS, also known as N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt or Sodium 3-((3,5-dimethoxyphenyl)amino)-2-hydroxypropane-1-sulfonate, is a novel Trinder’s reagent . It is a highly water-soluble aniline derivative and is widely used in diagnostic tests and biochemical tests
Mode of Action
It is known that in the presence of hydrogen peroxide and peroxidase, hdaos can form a stable purple or blue dye during the oxidative coupling reaction process with 4-aminoantipyrine (4-aa) or 3-methylbenzothiazolinone hydrazone (mbth) .
Biochemical Pathways
It is known that hdaos is involved in colorimetric determination of hydrogen peroxide activity . This suggests that HDAOS may play a role in pathways involving hydrogen peroxide and peroxidase.
Pharmacokinetics
Given its high water solubility , it can be inferred that HDAOS may have good bioavailability.
Result of Action
It is known that hdaos is used in diagnostic tests and biochemical tests , suggesting that it may have a role in producing detectable changes in these tests.
Action Environment
It is known that hdaos is stable enough to be used in solution and in automated testing systems .
properties
IUPAC Name |
sodium;3-(3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6S.Na/c1-17-10-3-8(4-11(5-10)18-2)12-6-9(13)7-19(14,15)16;/h3-5,9,12-13H,6-7H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLRFMQGKVFRTB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC(CS(=O)(=O)[O-])O)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NNaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-](/img/structure/B1663247.png)
![tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate](/img/structure/B1663249.png)


![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)
